
4-(3,4-二甲氧基苯基)丁酸
描述
4-(3,4-Dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of a butanoic acid group attached to a 3,4-dimethoxyphenyl ring. This compound is used in various chemical synthesis studies and has applications in different scientific fields .
科学研究应用
4-(3,4-Dimethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
安全和危害
作用机制
Target of Action
It is known that this compound belongs to the class of organic compounds known as phenylpropanoic acids , which typically interact with a variety of targets, including enzymes and receptors, depending on their specific structure and functional groups.
Mode of Action
As a phenylpropanoic acid derivative , it may interact with its targets through various mechanisms, such as competitive inhibition or allosteric modulation. The presence of the dimethoxyphenyl group could influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
Phenylpropanoic acids are often involved in a wide range of biological processes, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The compound’s molecular weight (22425300), boiling point (210ºC at 6 torr), and melting point (62-63ºC) suggest that it may have favorable bioavailability .
Result of Action
As a phenylpropanoic acid derivative , it may exert a variety of effects depending on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3,4-Dimethoxyphenyl)butanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy .
生化分析
Biochemical Properties
4-(3,4-Dimethoxyphenyl)butanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with histone deacetylases (HDACs), where 4-(3,4-Dimethoxyphenyl)butanoic acid acts as an inhibitor . This inhibition can lead to changes in gene expression by altering the acetylation status of histones, thereby impacting chromatin structure and transcriptional activity.
Cellular Effects
The effects of 4-(3,4-Dimethoxyphenyl)butanoic acid on various cell types and cellular processes are profound. In HT-29 colorectal cancer cells, this compound has been shown to influence apoptosis and proliferation . Additionally, it affects histone deacetylase activity, which can lead to changes in gene expression and cellular metabolism. By modulating these pathways, 4-(3,4-Dimethoxyphenyl)butanoic acid can alter cell function and behavior.
Molecular Mechanism
At the molecular level, 4-(3,4-Dimethoxyphenyl)butanoic acid exerts its effects through several mechanisms. It binds to histone deacetylases, inhibiting their activity and leading to increased acetylation of histones . This change in acetylation status can result in the activation or repression of specific genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. Additionally, 4-(3,4-Dimethoxyphenyl)butanoic acid may interact with other proteins and enzymes, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,4-Dimethoxyphenyl)butanoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(3,4-Dimethoxyphenyl)butanoic acid can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 4-(3,4-Dimethoxyphenyl)butanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects of 4-(3,4-Dimethoxyphenyl)butanoic acid is crucial for its potential therapeutic applications.
Metabolic Pathways
4-(3,4-Dimethoxyphenyl)butanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can influence metabolic flux and alter the levels of metabolites within cells. The compound’s role in metabolic pathways underscores its potential impact on cellular energy balance and overall metabolism.
Transport and Distribution
Within cells and tissues, 4-(3,4-Dimethoxyphenyl)butanoic acid is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function, highlighting the importance of understanding its transport dynamics.
Subcellular Localization
The subcellular localization of 4-(3,4-Dimethoxyphenyl)butanoic acid can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-(3,4-Dimethoxyphenyl)butanoic acid involves the Friedel-Crafts acylation reaction. In this method, 4-(3,4-dimethoxyphenyl)butanoic acid is synthesized by reacting 3,4-dimethoxybenzene with butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production of 4-(3,4-Dimethoxyphenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 4-(3,4-dimethoxyphenyl)butanone or 4-(3,4-dimethoxyphenyl)butanoic acid.
Reduction: Formation of 4-(3,4-dimethoxyphenyl)butanol.
Substitution: Formation of derivatives with substituted methoxy groups.
相似化合物的比较
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)butyric acid
- 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
4-(3,4-Dimethoxyphenyl)butanoic acid is unique due to its specific structural features, such as the butanoic acid group and the 3,4-dimethoxyphenyl ring. These features contribute to its distinct chemical reactivity and biological activities compared to other similar compounds .
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQKCIAJGRMMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314571 | |
| Record name | 4-(3,4-Dimethoxyphenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13575-74-1 | |
| Record name | 13575-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-Dimethoxyphenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-dimethoxyphenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


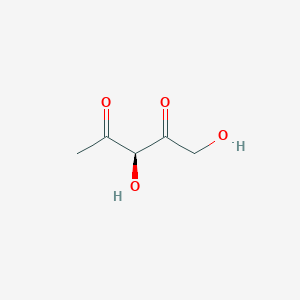
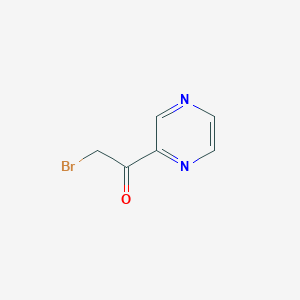
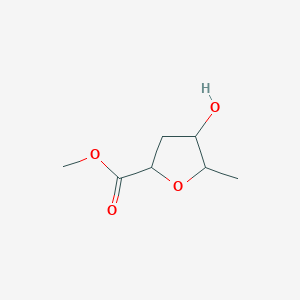

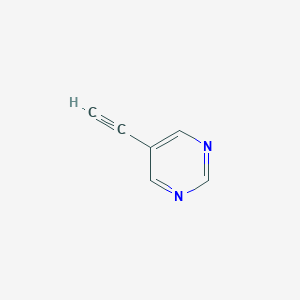
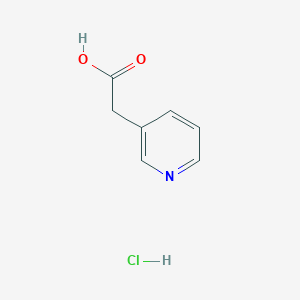
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]-](/img/structure/B139190.png)
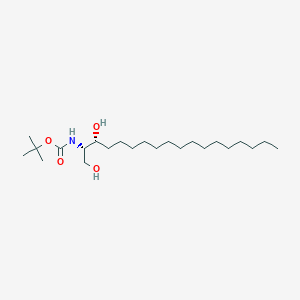


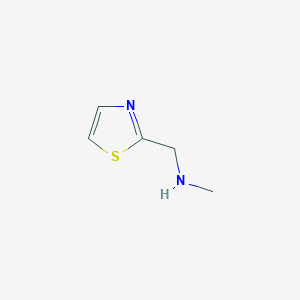


![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)
